molecular formula C21H28O3 B602014 (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 87585-03-3

(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No. B602014
CAS RN: 87585-03-3
M. Wt: 328.46
InChI Key:
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Description

The compound (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule. Unfortunately, I couldn’t find specific information about this compound1.



Synthesis Analysis

I’m sorry, but I couldn’t find any specific information on the synthesis of this compound1.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, and usually involves the use of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass spectrometry. Unfortunately, I couldn’t find specific information about the molecular structure of this compound1.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information about the chemical reactions of this compound1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. Unfortunately, I couldn’t find specific information about the physical and chemical properties of this compound1.


Scientific Research Applications

Biodegradation of Phenanthrene

The biodegradation of phenanthrene, a polycyclic aromatic hydrocarbon, in contaminated environments is another research focus. Sphingomonads, a group of well-adapted microorganisms, have demonstrated the ability to degrade phenanthrene in contaminated soils and sediments. This review sheds light on the taxonomic, autecological, and genetic features of sphingomonads that influence their capability to metabolize phenanthrene under various conditions (Waigi, Kang, Goikavi, Ling, & Gao, 2015).

Pyrene Bioremediation and Phenanthrene Metabolites

The bioremediation of pyrene, another polycyclic aromatic hydrocarbon, using specific bacterial strains like Mycobacterium sp., has been reviewed. This review compiles data on degradation efficiency, the formation of pyrene metabolites, and proposed degradation pathways, providing insights into enhancing the bioremediation of pyrene in different matrices (Qutob, Rafatullah, Muhammad, Alosaimi, Alorfi, & Hussein, 2022).

Environmental and Health Implications of Phenanthrene Derivatives

The chemistry and biological activity of cyclopenta[c]phenanthrenes have been reviewed to assess their potential as environmental hazards. The review discusses the environmental occurrence, chemistry, and adverse effects of these compounds on cells and tissues of living organisms, particularly fish. Although the compound has shown mutagenic and genotoxic properties, it does not induce endocrine disrupting potential. This review contributes to the understanding of the potential environmental hazards of cyclopenta-fused polycyclic aromatic hydrocarbons (Brzuzan, Góra, Luczynski, & Woźny, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, and how it is handled and used. Unfortunately, I couldn’t find specific information about the safety and hazards of this compound1.


Future Directions

The future directions for research on a compound can include exploring its potential applications, investigating its mechanism of action, or developing new synthesis methods. Unfortunately, I couldn’t find specific information about the future directions for this compound1.


Please note that the information available might be limited due to the complexity and specificity of the compound. For more detailed information, it’s recommended to refer to scientific literature or conduct laboratory experiments under the guidance of a professional chemist.


properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPEOWAWHAHEP-QMSJUBBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

CAS RN

87585-03-3
Record name 6alpha-Hydroxylevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087585033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.ALPHA.-HYDROXYLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDV1AQL73M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
Reactant of Route 2
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
Reactant of Route 4
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

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